Superior Dual-Target IDO1/TDO Inhibition Achieved with 4-Aminoindazole Scaffold
The 1H-indazol-4-amine scaffold enables the development of potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key immune checkpoints. A study on 4,6-disubstituted derivatives found that specific modifications on the 4-aminoindazole core yielded compound HT-37, which exhibited dual-target inhibitory activity against both IDO1 and TDO [1]. This is a significant advantage over single-target inhibitors, as it can potentially prevent tumor immune evasion through compensatory pathways.
| Evidence Dimension | Dual-target enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IDO1 IC50 = 0.91 µM; TDO IC50 = 0.46 µM (for derivative HT-37) |
| Comparator Or Baseline | Single-target IDO1 or TDO inhibitors (e.g., HT-28, a TDO-selective derivative, has TDO IC50 = 0.62 µM) |
| Quantified Difference | HT-37 demonstrates balanced sub-micromolar potency against both targets, unlike the TDO-selective HT-28. |
| Conditions | Enzymatic inhibition assay |
Why This Matters
Procuring 1H-indazol-4-amine provides a scaffold with demonstrated potential for developing dual IDO1/TDO inhibitors, which are a key focus in next-generation cancer immunotherapies.
- [1] Huo, C., et al. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. Eur J Med Chem. 2022. View Source
